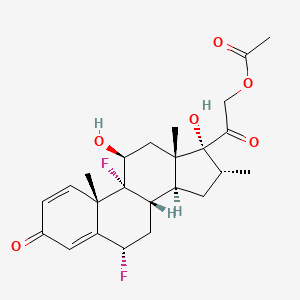
Harman
Vue d'ensemble
Description
L’harmane, également connu sous le nom d’harman, est une amine hétérocyclique présente dans une variété d’aliments, notamment le café, les sauces et la viande cuite. Il est également présent dans la fumée de tabac. L’harmane est apparenté à d’autres alcaloïdes tels que l’harmine et l’harmaline, qui ont été découverts dans la plante Peganum harmala en 1837. Le nom « harmane » est dérivé du mot arabe pour la plante, حَرْمَل (ḥarmal). L’harmane est un dérivé méthylé de la β-carboline avec la formule moléculaire C₁₂H₁₀N₂ .
Applications De Recherche Scientifique
Harmane has a wide range of scientific research applications:
Chemistry: Harmane is used as a precursor for the synthesis of other β-carboline alkaloids.
Biology: Harmane has been found to inhibit the early stages of the growth of the malaria parasite in mosquitoes.
Medicine: Harmane exhibits sedative, antidepressant, antiplatelet, antioxidant, hypotensive, antidiabetic, antinociceptive, and anti-parasitic effects. It also acts as an acetylcholinesterase and myeloperoxidase inhibitor.
Mécanisme D'action
L’harmane exerce ses effets par le biais de diverses cibles et voies moléculaires :
Effets neurotoxiques : L’harmane est une neurotoxine puissante qui provoque de graves tremblements d’action et des manifestations psychiatriques.
Effets antiparasitaires : L’harmane inhibe les premiers stades de la croissance du parasite du paludisme chez les moustiques.
Inhibition enzymatique : L’harmane agit comme un inhibiteur de l’acétylcholinestérase et de la myéloperoxydase, contribuant à ses effets neuroprotecteurs et anti-inflammatoires.
Analyse Biochimique
Biochemical Properties
Harman is a potent tremor-producing neurotoxin . It has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis, and can be absorbed by the mosquitoes upon contact . This compound is a methylated derivative of β-carboline with the molecular formula C12H10N2 .
Cellular Effects
This compound has many pharmacological activities including anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, this compound exhibits insecticidal, antiviral, and antibacterial effects . This compound derivatives exhibit pharmacological effects similar to those of this compound, but with better antitumor activity and low neurotoxicity .
Molecular Mechanism
This compound reversibly inhibits monoamine oxidase A (MAO-A), an enzyme which breaks down monoamines . This makes it a Reversible inhibitor of monoamine oxidase A (RIMA) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode générale pour la synthèse de l’harmane implique la thermolyse de 4-aryl-3-azidopyridines substituées. Cette méthode permet également la synthèse de l’harmine et de leurs analogues structuraux. Les conditions de réaction impliquent généralement le chauffage des azidopyridines dans le xylène .
Méthodes de production industrielle
Les méthodes de production industrielle de l’harmane ne sont pas largement documentées. La synthèse à partir de 4-aryl-3-azidopyridines peut être mise à l’échelle pour des applications industrielles. Le processus implique l’utilisation de solvants et de réactifs organiques courants, ce qui le rend réalisable pour une production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L’harmane subit diverses réactions chimiques, notamment :
Oxydation : L’harmane peut être oxydé pour former de l’harmine.
Réduction : La réduction de l’harmane peut produire de l’élaéagine.
Substitution : L’harmane peut subir des réactions de substitution, en particulier au niveau de l’atome d’azote.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont généralement employés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.
Principaux produits
Oxydation : Harmine
Réduction : Élaéagine
Substitution : Divers dérivés de l’harmane substitué.
Applications de la recherche scientifique
L’harmane a une large gamme d’applications de recherche scientifique :
Chimie : L’harmane est utilisé comme précurseur pour la synthèse d’autres alcaloïdes β-carboline.
Biologie : Il a été constaté que l’harmane inhibait les premiers stades de la croissance du parasite du paludisme chez les moustiques.
Médecine : L’harmane présente des effets sédatifs, antidépresseurs, antiplaquettaires, antioxydants, hypotenseurs, antidiabétiques, antinociceptifs et antiparasitaires. Il agit également comme un inhibiteur de l’acétylcholinestérase et de la myéloperoxydase.
Comparaison Avec Des Composés Similaires
L’harmane fait partie de la famille des alcaloïdes β-carboline, qui comprend l’harmine, l’harmaline et l’harmalol. Ces composés partagent des structures similaires mais présentent des activités biologiques différentes :
Harmaline : Possède des propriétés sédatives et hallucinogènes et est utilisée en médecine traditionnelle.
Harmalol : Connu pour ses activités antivirales et antimicrobiennes.
L’harmane est unique en raison de ses puissants effets neurotoxiques et de sa capacité à inhiber la croissance des parasites du paludisme, ce qui le distingue de ses analogues .
Propriétés
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21655-84-5 (hydrochloride) | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197568 | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-84-0 | |
| Record name | Harman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 238 °C | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















